molecular formula C15H31NO3 B015362 tert-Butyl (10-hydroxydecyl)carbamate CAS No. 173606-54-7

tert-Butyl (10-hydroxydecyl)carbamate

Cat. No.: B015362
CAS No.: 173606-54-7
M. Wt: 273.41 g/mol
InChI Key: ZEWLESIFIREKBL-UHFFFAOYSA-N
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Description

Tert-Butyl (10-hydroxydecyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H31NO3 and its molecular weight is 273.41 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 10-(t-Boc-amino)-1-decanol, also known as tert-Butyl (10-hydroxydecyl)carbamate or Tert-butyl N-(10-hydroxydecyl)carbamate, are primary amines . Primary amines are unique because they can accommodate two such groups . This compound is used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting so-called Boc-derivative . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . It is used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The proposed mechanism includes the following steps: attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5 .

Pharmacokinetics

It’s worth noting that the compound is used in the synthesis of a variety of functionally and structurally diverse amino ester molecules . These molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .

Result of Action

The result of the compound’s action is the creation of a variety of functionally and structurally diverse amino ester molecules . These molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .

Action Environment

The action of 10-(t-Boc-amino)-1-decanol can be influenced by environmental factors such as temperature . A method for high-temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Biochemical Analysis

Biochemical Properties

10-(t-Boc-amino)-1-decanol plays a significant role in biochemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents The compound interacts with various enzymes and proteins during these reactions

Cellular Effects

It is known that the compound can influence cell function through its role in peptide synthesis

Molecular Mechanism

The molecular mechanism of action of 10-(t-Boc-amino)-1-decanol involves its role in peptide synthesis The compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-(t-Boc-amino)-1-decanol can change over time. The compound is used in peptide synthesis, and its effects can be observed through the resulting peptides . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Properties

IUPAC Name

tert-butyl N-(10-hydroxydecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLESIFIREKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402384
Record name 10-(t-Boc-amino)-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173606-54-7
Record name 1,1-Dimethylethyl N-(10-hydroxydecyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173606-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-(t-Boc-amino)-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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